

# Application Notes: Investigating MEKK2 Methylation Using the EZH2 Inhibitor EPZ030456

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## Compound of Interest

Compound Name: EPZ030456

Cat. No.: B13434091

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## Introduction

Mitogen-activated protein kinase kinase kinase 2 (MEKK2), also known as MAP3K2, is a critical serine/threonine kinase that plays a pivotal role in multiple signaling cascades, including the MAP kinase (MAPK) and Hippo pathways. These pathways are fundamental in regulating cellular processes such as proliferation, differentiation, and apoptosis. The post-translational modification of MEKK2, including phosphorylation and methylation, is a key mechanism for modulating its activity and downstream signaling. Notably, the methylation of MEKK2 by the lysine methyltransferase SMYD3 has been shown to enhance MAP kinase signaling, a pathway frequently deregulated in cancer.<sup>[1][2]</sup>

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily known for its role in transcriptional repression through the methylation of histone H3 on lysine 27 (H3K27me3). EZH2 is a well-established therapeutic target in various cancers, with selective inhibitors like **EPZ030456** (Tazemetostat) being developed. While EZH2's primary characterized function is as a histone methyltransferase, emerging evidence suggests crosstalk between different methyltransferases. Interestingly,

studies have shown that SMYD3 can methylate EZH2, leading to its degradation.[3] This finding suggests a potential indirect regulatory axis where the inhibition of EZH2 could influence the activity of SMYD3, and consequently, the methylation status of its substrates, including MEKK2.

This application note provides a detailed protocol for utilizing the EZH2 inhibitor, **EPZ030456**, in a Western blot-based assay to investigate the methylation of MEKK2. The methodology involves the immunoprecipitation of MEKK2 followed by detection with pan-specific anti-methyl lysine antibodies. This approach allows for the examination of how modulating EZH2 activity may impact the methylation state of a key signaling protein outside of the canonical histone targets.

## Scientific Principle

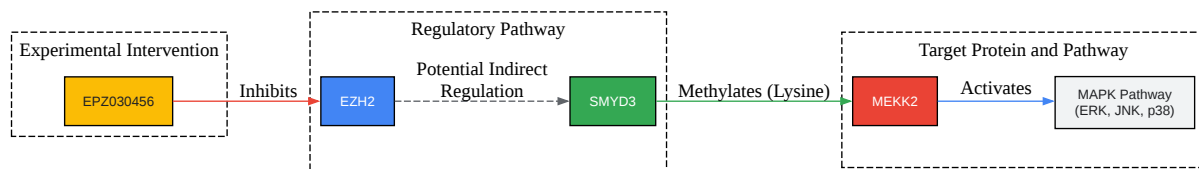
The experimental approach is designed to assess the impact of EZH2 inhibition on the methylation of MEKK2. Since antibodies that specifically recognize methylated MEKK2 are not readily available, this protocol employs a two-step process:

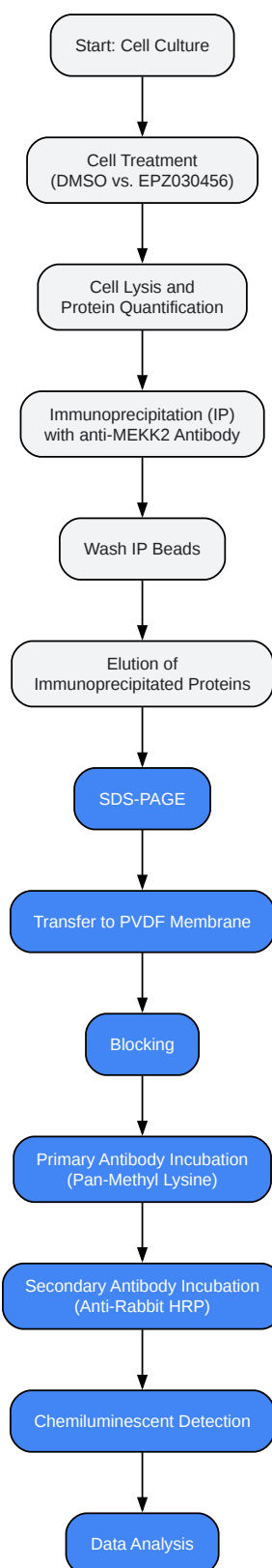
- Immunoprecipitation (IP) of MEKK2: Total MEKK2 protein is first isolated from cell lysates using a specific anti-MEKK2 antibody.
- Western Blotting with Pan-Methyl Lysine Antibody: The immunoprecipitated MEKK2 is then subjected to Western blotting and probed with a pan-specific antibody that recognizes mono-, di-, or tri-methylated lysine residues.

By treating cells with **EPZ030456**, researchers can investigate whether the inhibition of EZH2 activity leads to a change in the overall methylation level of the MEKK2 protein. A change in the signal from the pan-methyl lysine antibody in the **EPZ030456**-treated samples compared to the control would suggest a regulatory link between EZH2 and MEKK2 methylation.

## Signaling Pathway and Experimental Rationale

The following diagram illustrates the known methylation of MEKK2 by SMYD3 and the proposed indirect regulatory link through EZH2, which provides the rationale for this experimental design.





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## References

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- 3. SMYD3 regulates gastric cancer progression and macrophage polarization through EZH2 methylation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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